molecular formula C19H17F3N4O3S B2704231 N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 2320727-03-3

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2704231
CAS No.: 2320727-03-3
M. Wt: 438.43
InChI Key: BNNSDSWSFNJGRP-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Selective Cyclooxygenase-2 (COX-2) Inhibition

One of the primary scientific research applications of this compound class involves the selective inhibition of cyclooxygenase-2 (COX-2). The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This is significant for the development of potential treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, highlights the compound's promise in pharmaceutical applications (Hiromasa Hashimoto et al., 2002).

Enantioselective Fluorination

Another application includes the enantioselective fluorination of 2-oxindoles, demonstrating the compound's utility in fine-tuning the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. This has led to the synthesis of 3-fluoro-2-oxindoles with excellent yields and enantioselectivities, showcasing its potential in the development of novel synthetic methodologies and pharmaceuticals (Fajie Wang et al., 2014).

Synthesis of Benzosultams

The compound's derivatives have also been explored in the synthesis of benzosultams, particularly through photo-initiated trifluoromethylation under visible light irradiation. This transformation showcases the compound's versatility in chemical synthesis, providing a pathway to novel benzosultam structures with potential applications in materials science and pharmaceuticals (Y. Xiang et al., 2016).

Antitubercular Agent Potential

Research into the compound's derivatives has also indicated potential as antitubercular agents. Docking studies against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis suggest plausible inhibitory action, pointing towards its application in combating tuberculosis (Nikil Purushotham & B. Poojary, 2018).

Structural Investigation and Drug Development

Additionally, structural investigations into derivatives like AND-1184 have provided insights into their potential as active pharmaceutical ingredients (APIs) for the treatment of dementia. The comprehensive characterization, including single-crystal X-ray and solid-state NMR, underlines the compound's role in the development of therapeutics (Tomasz Pawlak et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not explicitly stated in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented .

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S/c20-13-3-1-12(2-4-13)18-24-25(19(27)26(18)15-6-7-15)10-9-23-30(28,29)17-8-5-14(21)11-16(17)22/h1-5,8,11,15,23H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNSDSWSFNJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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